4-(Pyrrolidine-1-sulfonyl)butanoic acid
Overview
Description
4-(Pyrrolidine-1-sulfonyl)butanoic acid is an organic compound with the molecular formula C(8)H({15})NO(_4)S and a molecular weight of 221.27 g/mol . This compound features a pyrrolidine ring attached to a butanoic acid backbone via a sulfonyl group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)butanoic acid typically involves the following steps:
Formation of Pyrrolidine Sulfonyl Chloride: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine sulfonyl chloride.
Coupling Reaction: The pyrrolidine sulfonyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the exothermic nature of the sulfonylation reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 4-(Pyrrolidine-1-sulfonyl)butanol.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)butanoic acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics for labeling and identifying proteins.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 4-(Pyrrolidine-1-sulfonyl)butanoic acid exerts its effects involves:
Molecular Targets: The sulfonyl group can interact with various biological molecules, including proteins and enzymes.
Pathways Involved: It can modulate enzymatic activity by acting as an inhibitor or activator, depending on the target enzyme.
Comparison with Similar Compounds
4-(Pyrrolidine-1-sulfonyl)pentanoic acid: Similar structure but with a longer carbon chain.
4-(Morpholine-1-sulfonyl)butanoic acid: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 4-(Pyrrolidine-1-sulfonyl)butanoic acid is unique due to its specific combination of a pyrrolidine ring and a sulfonyl group attached to a butanoic acid backbone, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)4-3-7-14(12,13)9-5-1-2-6-9/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJFODMCZUGNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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